molecular formula C17H14ClN3O3 B5864832 N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B5864832
M. Wt: 343.8 g/mol
InChI Key: JKBGHPMWICEVDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogs to N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide involves Suzuki coupling reactions, starting from commercially available phthalic anhydride, yielding good product percentages. Such processes are crucial for creating compounds with potential anticancer and antimicrobial activities (G. Kumar et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds reveals the importance of the spatial arrangement for their biological activity. Crystallographic studies provide insights into the non-planar discrete molecular structures and their intermolecular hydrogen bonding, contributing to their potential biological efficacy (Rohan A. Davis & P. Healy, 2010).

Chemical Reactions and Properties

Reactivity studies show that these compounds can undergo various chemical transformations, including those with phosphodiesterase 5 (PDE5) inhibition activity. The specific substitutions on the phthalazine moiety, such as 4-hydroxypiperidino or 4-hydroxymethylpiperidino groups, significantly impact their inhibitory and biological activities (N. Watanabe et al., 2000).

Physical Properties Analysis

The physical properties, including crystal structure and solubility, play a vital role in the compound's application potential. Crystallographic analysis helps in understanding the molecular interactions and stability critical for the compound's biological and chemical behaviors (Xinchen Chi et al., 2018).

Chemical Properties Analysis

Chemical property studies focus on the compound's reactivity, stability, and interactions with other molecules. Investigations into silylation reactions and the formation of heterocycles demonstrate the versatility and potential for further chemical modifications (N. Lazareva et al., 2017).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-24-15-7-6-12(8-14(15)18)20-16(22)10-21-17(23)13-5-3-2-4-11(13)9-19-21/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBGHPMWICEVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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